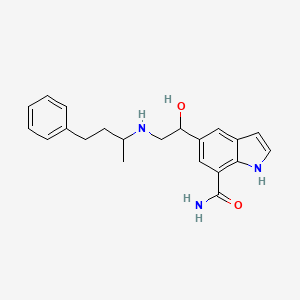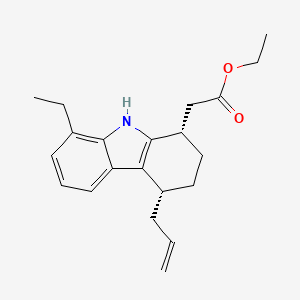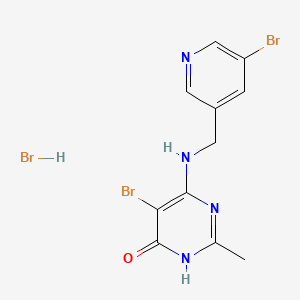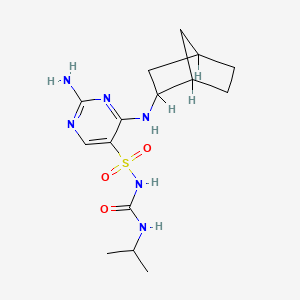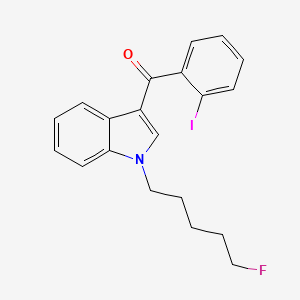
1-(5-氟戊基)-3-(2-碘苯甲酰)吲哚
描述
AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors, respectively. The physiological actions and metabolism of AM694 have not been characterized.
AM-694 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole is a member of the class of indoles that is 1H-indole which is substituted at position 1 by a 5-fluoropentyl group and a position 3 by an o-fluorobenzoyl group. It is a selective agonist for the CB1 cannabinoid receptor; Ki values for the CB1 and CB2 receptors are 0.08 and 1.44 nM, respectively. It has a role as a cannabinoid receptor agonist. It is a member of indoles, an aromatic ketone, an organoiodine compound, an organofluorine compound and a synthetic cannabinoid.
科研应用
单克隆抗体开发
研究人员中山和健城(2015年)已经为1-(5-氟戊基)-3-(2-碘苯甲酰)吲哚(AM694),一种合成大麻素,开发了特定的单克隆抗体(MAbs)。这些MAbs,即HN0124和NK0504,可能有效地检测AM694及其衍生物。它们通过竞争性酶联免疫吸附法进行评估,显示出识别各种类似化合物的能力。使用HN0124 MAb可以检测40 nmol/L的AM694,表明这些MAbs在药物检测方面的实用性(NakayamaHiroshi & KenjyouNoriko, 2015)。
法医毒理学
Bertol等人(2015年)的一项研究突出了在人体生物液中检测AM-694,即1-(5-氟戊基)-3-(2-碘苯甲酰)吲哚的一种形式。这种合成大麻素以诱发欣快、镇静和幻觉等效果而闻名,已在患者的尿液和血液样本中被鉴定出来。该研究利用了各种分析方法,包括气相色谱-质谱联用(GC-MS)和液相色谱-串联质谱(LC-MS/MS),以检测AM-694及其代谢物的存在,展示了它在法医调查中的重要性(E. Bertol et al., 2015)。
合成和化学分析
姚成(2012年)报告了从吲哚开始的AM-694合成过程。该方法涉及一系列步骤,包括保护、去保护、N-烷基化、酯水解和甲磺酰酯化,最终产生了AM-694。总收率达到41.8%,该化合物的含量通过高效液相色谱(HPLC)、核磁共振(NMR)和质谱(MS)进行分析,为这类化合物的高效生产和化学分析提供了见解(Yao Cheng, 2012)。
药理学评价
Srinivas等人(1998年)的一项研究探讨了1-(4-氟苯甲酰)-3-乙酰吲哚及其芳基哌嗪曼尼希碱的合成,这些化合物在小鼠中具有潜在的5-羟色胺(5-HT2)和多巴胺(D1/D2)受体调节活性。尽管这种化合物在结构上与1-(5-氟戊基)-3-(2-碘苯甲酰)吲哚不同,但它们共享相似的吲哚基础,从而提供了关于吲哚衍生物更广泛药理潜力的见解(P. Srinivas et al., 1998)。
性质
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIIZFINPPEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187156 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole | |
CAS RN |
335161-03-0 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-694 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



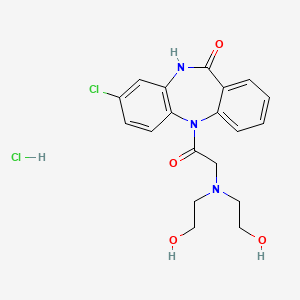
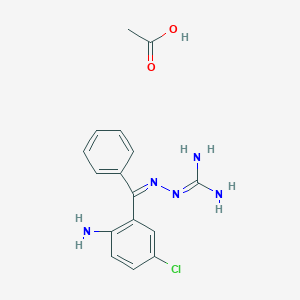
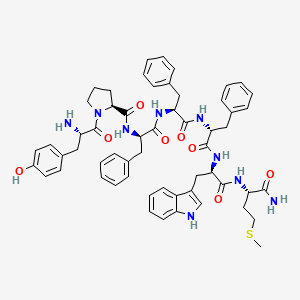

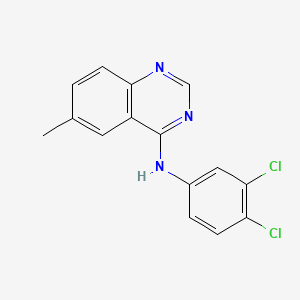
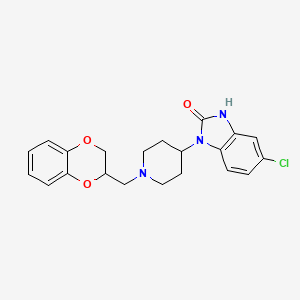
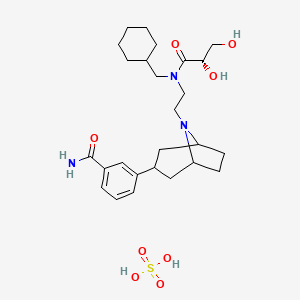
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)
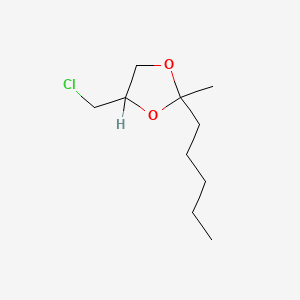
![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)
